

2-Nitroacetamide: A Versatile Building Block for Research and Development

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Compound of Interest

Compound Name: 2-Nitroacetamide

CAS No.: 14011-21-3

Cat. No.: B081292

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Abstract

2-Nitroacetamide is a functionalized organic molecule with significant potential in drug discovery and organic synthesis. Its structure combines a reactive nitro group and an acetamide moiety, making it a valuable precursor for the synthesis of a variety of more complex molecules, including heterocycles and potential enzyme inhibitors. This document provides detailed protocols for the synthesis, purification, and potential applications of **2-Nitroacetamide**, along with essential safety information for its handling in a laboratory setting. While **2-Nitroacetamide** is not as extensively documented as some of its isomers, this guide consolidates available data and presents scientifically grounded, hypothetical protocols to facilitate its use in research.

Chemical and Physical Properties

2-Nitroacetamide is a small molecule with the chemical formula $C_2H_4N_2O_3$. A summary of its key properties is provided in the table below.^[1]

Property	Value	Source
Molecular Weight	104.07 g/mol	PubChem[1]
Chemical Formula	C ₂ H ₄ N ₂ O ₃	PubChem[1]
IUPAC Name	2-nitroacetamide	PubChem[1]
CAS Number	14011-21-3	PubChem[1]
Appearance	Solid (predicted)	
pKa (dissociation constant)	Data available in IUPAC Digitized pKa Dataset	PubChem[1]

Safety and Handling

Warning: **2-Nitroacetamide** is classified as a flammable solid and is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times when handling this compound. All work should be performed in a well-ventilated fume hood.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Disposal: Dispose of **2-Nitroacetamide** and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of **2-Nitroacetamide** is not widely published, a plausible method involves the amidation of a 2-nitroacetic acid ester. The following is a hypothetical protocol based on standard organic synthesis techniques.

Hypothetical Synthesis of 2-Nitroacetamide

This protocol describes the synthesis of **2-Nitroacetamide** from ethyl 2-nitroacetate and ammonia.

Materials:

- Ethyl 2-nitroacetate
- Ammonia (7N solution in methanol)
- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Büchner funnel and filter paper

Procedure:

- In a 250 mL round-bottom flask, dissolve ethyl 2-nitroacetate (1 equivalent) in methanol.
- Cool the flask in an ice bath.
- Slowly add a 7N solution of ammonia in methanol (1.5 equivalents) to the stirred solution.
- Allow the reaction to stir at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the resulting residue in a minimal amount of hot ethanol and allow it to cool to room temperature, then in an ice bath to induce crystallization.
- Collect the solid product by vacuum filtration using a Büchner funnel.

- Wash the crystals with cold diethyl ether.
- Dry the purified **2-Nitroacetamide** under vacuum.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful purification. A mixed solvent system, such as ethanol/water, is often effective for acetamide derivatives.

Materials:

- Crude **2-Nitroacetamide**
- Ethanol
- Deionized water
- Erlenmeyer flasks
- Hot plate with magnetic stirrer
- Büchner funnel and filter paper

Procedure:

- Place the crude **2-Nitroacetamide** in an Erlenmeyer flask.
- Add a minimal amount of hot ethanol to dissolve the solid.
- Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.
- Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Allow the solution to cool slowly to room temperature to form crystals.
- Cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.

- Wash the crystals with a small amount of cold ethanol/water mixture.
- Dry the crystals in a desiccator.

Application Notes and Protocols

2-Nitroacetamide's bifunctional nature allows it to be used in various applications, particularly as a building block in organic synthesis and as a potential bioactive molecule.

Use as a Building Block in Heterocyclic Synthesis

The active methylene group (the CH₂ group between the nitro and carbonyl groups) in **2-Nitroacetamide** is acidic and can be deprotonated to form a nucleophilic carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, making it a useful precursor for synthesizing substituted heterocycles.

Hypothetical Protocol: Synthesis of a Substituted Pyrazole

This protocol outlines a hypothetical reaction of **2-Nitroacetamide** with a 1,3-dicarbonyl compound to form a substituted pyrazole, a common scaffold in medicinal chemistry.

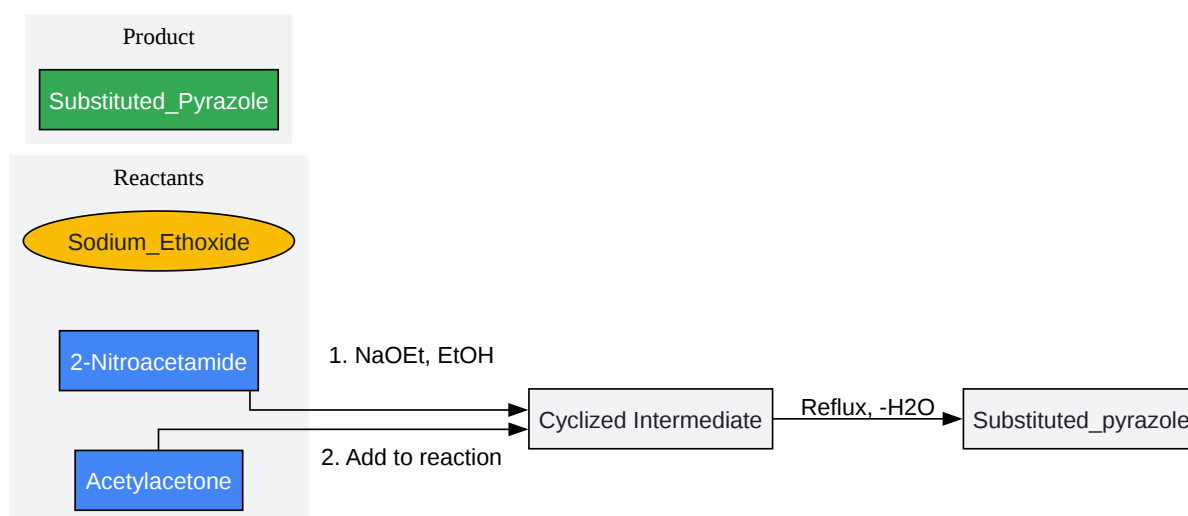
Materials:

- **2-Nitroacetamide**
- Acetylacetone (2,4-pentanedione)
- Sodium ethoxide
- Ethanol
- Reflux condenser
- Heating mantle

Procedure:

- In a round-bottom flask, dissolve **2-Nitroacetamide** (1 equivalent) in anhydrous ethanol.

- Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature to form the nitronate salt.
- Add acetylacetone (1 equivalent) to the reaction mixture.
- Heat the mixture to reflux for 6 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
- Extract the product with ethyl acetate.
- Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.



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Caption: Synthetic pathway for a substituted pyrazole.

Potential as a Covalent Enzyme Inhibitor

Nitroalkanes have been shown to act as "masked electrophiles" capable of covalently modifying cysteine residues in enzyme active sites.[2] The nitro group can be converted to a more reactive nitronic acid tautomer, which can then react with nucleophilic amino acid residues. This suggests that **2-Nitroacetamide** could be explored as a covalent inhibitor of enzymes with a cysteine in their active site.

Hypothetical Protocol: Screening for Covalent Inhibition of a Cysteine Protease

This protocol describes a general method to assess whether **2-Nitroacetamide** can act as a time-dependent inhibitor of a model cysteine protease, such as papain.

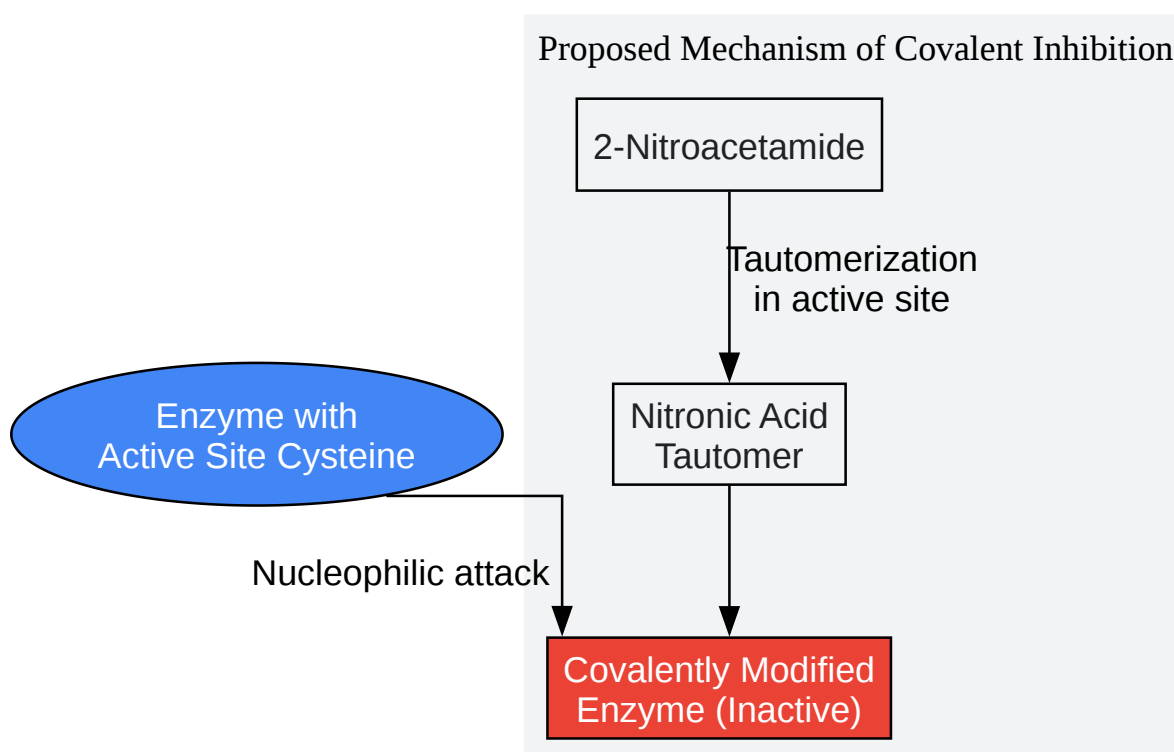
Materials:

- Purified cysteine protease (e.g., papain)
- **2-Nitroacetamide**
- Assay buffer (e.g., phosphate buffer with EDTA and a reducing agent like DTT)
- Fluorogenic or chromogenic substrate for the enzyme
- 96-well microplate
- Plate reader (fluorometer or spectrophotometer)

Procedure:

- Prepare a stock solution of **2-Nitroacetamide** in DMSO.
- In a 96-well plate, pre-incubate the cysteine protease with varying concentrations of **2-Nitroacetamide** in the assay buffer at 37°C for different time intervals (e.g., 0, 15, 30, 60 minutes).

- Initiate the enzymatic reaction by adding the substrate to each well.
- Measure the rate of substrate hydrolysis over time using the plate reader.
- Plot the remaining enzyme activity against the pre-incubation time for each concentration of **2-Nitroacetamide**.
- A time-dependent decrease in enzyme activity that is dependent on the concentration of **2-Nitroacetamide** would suggest covalent inhibition.



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Caption: Proposed mechanism of covalent enzyme inhibition.

Quantitative Data

Currently, there is a lack of published quantitative data for the biological activity or reaction yields of **2-Nitroacetamide**. The following table presents hypothetical data for the enzyme inhibition assay described above to illustrate how results could be presented.

2-Nitroacetamide (μM)	Initial Rate (RFU/s)	% Inhibition (after 60 min)
0 (Control)	1500	0
10	1250	16.7
50	800	46.7
100	450	70.0
500	100	93.3

Conclusion

2-Nitroacetamide is a promising, yet under-explored, chemical entity. The protocols and information provided herein are intended to serve as a foundational guide for researchers interested in its synthesis and application. While some of the presented protocols are hypothetical, they are grounded in established chemical principles and the known reactivity of similar molecules. Further research into the specific reaction conditions and biological activities of **2-Nitroacetamide** is warranted and has the potential to unlock new avenues in synthetic and medicinal chemistry.

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References

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